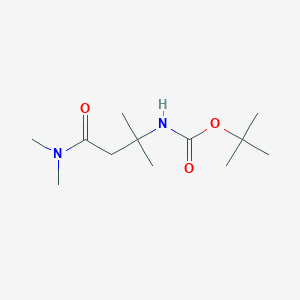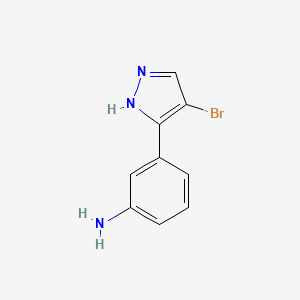
Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate is a chemical compound characterized by its bromine and boronic acid functional groups. This compound is part of the quinoline family, which is known for its diverse biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of quinoline-8-carboxylate to introduce the bromine atom at the 6th position.
Boronic Acid Formation: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a reaction with a boronic acid derivative under specific conditions.
Methylation: Finally, the carboxylate group is methylated to produce the final compound.
Industrial Production Methods:
Batch Processing: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Bromine can be converted to bromate or other oxidized forms.
Reduction Products: Reduced forms of the compound, such as bromide.
Substitution Products: Various substituted quinolines depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: It is used in the production of materials and chemicals that require specific functional groups.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids like serine or cysteine, affecting enzyme activity. The bromine atom can interact with nucleophilic sites in biological molecules, influencing their function.
類似化合物との比較
Methyl 6-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate: Lacks the methylation on the carboxylate group.
Uniqueness: The presence of both bromine and boronic acid groups in the same molecule makes it unique, allowing for diverse chemical reactions and applications.
特性
IUPAC Name |
methyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BBrNO4/c1-16(2)17(3,4)24-18(23-16)11-6-10-7-12(19)8-13(15(21)22-5)14(10)20-9-11/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVTVBLWAWDXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione](/img/structure/B8129535.png)



![3-[1-(Benzenesulfonyl)-4H-pyridin-4-yl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B8129581.png)



![3-(N-(Benzenesulfonyl)piperidin-4-yl]-1H-indole-6-boronic acid pinacol ester](/img/structure/B8129608.png)
![4-[1-(t-Butoxycarbonyl)cyclopropyl]phenylboronic acid pinacol ester](/img/structure/B8129612.png)
